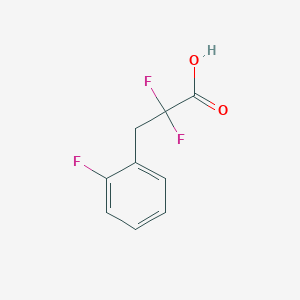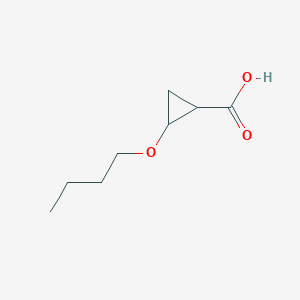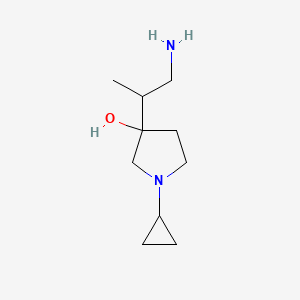
Tert-butyl 3-(1-aminobutan-2-YL)-3-hydroxyazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of both hydroxyl and amino functional groups makes it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 1-aminobutan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Tetrahydrofuran, dimethylformamide
Bases: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of substituted azetidine derivatives
Applications De Recherche Scientifique
Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The presence of the hydroxyl and amino groups allows for versatile binding interactions, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(1-aminobutan-2-yl)azetidine-1-carboxylate
- Tert-butyl N-(1-aminobutan-2-yl)carbamate
- Tert-butyl carbamate
Uniqueness
Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both hydroxyl and amino functional groups on the azetidine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-9(6-13)12(16)7-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3 |
Clé InChI |
NNAJDKSQLJMGNP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)



![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)


![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)

